3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure that incorporates multiple functional groups, including fluorinated benzene, pyrrolidine, and pyrazolopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. These reactions often start with the functionalization of benzene rings through selective fluorination. Subsequent steps involve introducing the pyrazolopyrimidine moiety, usually via cyclization reactions, followed by the attachment of the isopropylthio and pyrrolidinyl groups. Finally, the amidation reaction yields the target compound under controlled conditions, such as using a base like triethylamine and solvents like dimethylformamide.
Industrial Production Methods
Industrial-scale production might leverage optimized synthetic routes to improve yield and purity, often incorporating automated flow reactors to control reaction parameters precisely. The choice of reagents, catalysts, and solvents plays a crucial role in scaling up from laboratory synthesis to industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions at the pyrrolidinyl or isopropylthio groups, leading to the formation of sulfoxides or sulfonic acids.
Reduction: : Reduction can occur at the pyrazolopyrimidine ring or fluorinated benzene, typically using metal hydrides.
Substitution: : Nucleophilic substitution reactions are common, especially at the fluorinated benzene ring, potentially leading to the replacement of fluorine atoms.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu).
Major Products
The major products of these reactions often include various oxidized or reduced derivatives, as well as substituted benzamides with different functional groups replacing fluorine atoms.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, often used in designing new materials or catalysts.
Biology
In biological research, it can be utilized to study enzyme interactions and receptor binding due to its ability to mimic biological ligands.
Medicine
Industry
Industrially, it could be used in the development of agrochemicals or as a component in specialty coatings and polymers.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is primarily through interaction with specific molecular targets. These targets often include enzymes or receptors that are critical in signaling pathways. The compound's unique structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity, thus affecting the downstream processes.
Comparison with Similar Compounds
Unique Characteristics
Unlike other fluorinated benzamides or pyrazolopyrimidine derivatives, this compound features an isopropylthio group, enhancing its lipophilicity and potentially improving membrane permeability.
Similar Compounds
3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
3,4-difluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Each of these compounds shares structural similarities but differs in functional groups, influencing their chemical behavior and applications.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6OS/c1-13(2)31-21-26-18(28-8-3-4-9-28)15-12-25-29(19(15)27-21)10-7-24-20(30)14-5-6-16(22)17(23)11-14/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWERKBOAZIPXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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